tert-butyl 3-chloro-4-nitro-1H-indazole-1-carboxylate
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Overview
Description
1H-indazole-1-carboxylic acid, 3-chloro-4-nitro-, 1,1-dimethylethyl ester is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This specific compound is characterized by the presence of a carboxylic acid ester group, a chloro substituent, and a nitro group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-indazole-1-carboxylic acid, 3-chloro-4-nitro-, 1,1-dimethylethyl ester typically involves multiple steps, including the formation of the indazole core and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Starting from ortho-substituted anilines, cyclization reactions can be employed to form the indazole core. For example, the reaction of ortho-nitroaniline with hydrazine can yield the indazole ring.
Functional Group Introduction: The chloro and nitro groups can be introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride, while nitration can be performed using a mixture of nitric acid and sulfuric acid.
Esterification: The carboxylic acid group can be esterified using tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-indazole-1-carboxylic acid, 3-chloro-4-nitro-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Sodium hydroxide (NaOH) or hydrochloric acid (HCl)
Substitution: Ammonia (NH3), thiols (R-SH)
Major Products Formed
Amino Derivatives: From the reduction of the nitro group
Carboxylic Acids: From the hydrolysis of the ester group
Substituted Indazoles: From nucleophilic substitution reactions
Scientific Research Applications
1H-indazole-1-carboxylic acid, 3-chloro-4-nitro-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-indazole-1-carboxylic acid, 3-chloro-4-nitro-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can participate in covalent bonding with nucleophilic sites in proteins and enzymes, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
- 1H-indazole-1-carboxylic acid, 3-chloro-4-nitro-, methyl ester
- 1H-indazole-1-carboxylic acid, 3-chloro-4-nitro-, ethyl ester
- 1H-indazole-1-carboxylic acid, 3-chloro-4-nitro-, propyl ester
Uniqueness
The uniqueness of 1H-indazole-1-carboxylic acid, 3-chloro-4-nitro-, 1,1-dimethylethyl ester lies in its specific ester group, which can influence its reactivity and biological activity. The tert-butyl ester group provides steric hindrance, potentially affecting the compound’s interaction with biological targets and its stability under various conditions.
Properties
Molecular Formula |
C12H12ClN3O4 |
---|---|
Molecular Weight |
297.69 g/mol |
IUPAC Name |
tert-butyl 3-chloro-4-nitroindazole-1-carboxylate |
InChI |
InChI=1S/C12H12ClN3O4/c1-12(2,3)20-11(17)15-7-5-4-6-8(16(18)19)9(7)10(13)14-15/h4-6H,1-3H3 |
InChI Key |
ZQFOFNFBKLSNIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C(=CC=C2)[N+](=O)[O-])C(=N1)Cl |
Origin of Product |
United States |
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